molecular formula C16H21N3O4S B7813185 tert-butyl 4-(2-hydroxyethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate CAS No. 1048921-07-8

tert-butyl 4-(2-hydroxyethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B7813185
CAS No.: 1048921-07-8
M. Wt: 351.4 g/mol
InChI Key: CXNWQVMMTBRCQN-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multiple steps, including the formation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core and subsequent functionalization. Common reagents used in the synthesis include tert-butanol, dichloromethane (CH2Cl2), and various catalysts . The reaction conditions often involve room temperature reactions followed by purification steps such as chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate include:

Uniqueness

The uniqueness of 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-5-4-10-11(8-18)24-13-12(10)14(21)19(6-7-20)9-17-13/h9,20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWQVMMTBRCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105360
Record name 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048921-07-8
Record name 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048921-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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